MFCD31714245
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Overview
Description
The compound 3-(2-Amino-ethylsulfanylmethyl)-benzonitrile hydrochloride (MFCD31714245) is a chemical entity with a molecular formula of C10H13ClN2S and a molecular weight of 228.74551 . This compound is known for its high purity, typically exceeding 95% . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(2-Amino-ethylsulfanylmethyl)-benzonitrile hydrochloride involves several steps. One common method includes the reaction of 2-(chloromethyl)benzonitrile with 2-aminoethanethiol under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-Amino-ethylsulfanylmethyl)-benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like or , leading to the formation of corresponding amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts , organic solvents like methanol or dichloromethane , and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Amino-ethylsulfanylmethyl)-benzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-Amino-ethylsulfanylmethyl)-benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular signaling and function. For example, it may inhibit or activate certain enzymes, alter gene expression, or affect membrane transport processes .
Comparison with Similar Compounds
3-(2-Amino-ethylsulfanylmethyl)-benzonitrile hydrochloride can be compared with other similar compounds, such as:
- 2-(2-Aminoethylthio)benzonitrile
- 3-(2-Aminoethylthio)benzamide
- 4-(2-Aminoethylthio)benzonitrile
These compounds share structural similarities but differ in their functional groups or substitution patterns, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the amino and thiol groups in 3-(2-Amino-ethylsulfanylmethyl)-benzonitrile hydrochloride contributes to its distinct properties and applications .
Properties
IUPAC Name |
3-(2-aminoethylsulfanylmethyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.ClH/c11-4-5-13-8-10-3-1-2-9(6-10)7-12;/h1-3,6H,4-5,8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZMWNBMOPWPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CSCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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